Butane, 2-methoxy-3-methyl-
CAS No.: 62016-49-3
Cat. No.: VC18485647
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62016-49-3 |
|---|---|
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | 2-methoxy-3-methylbutane |
| Standard InChI | InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
| Standard InChI Key | JPUDLQKLSRSRGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-methoxy-3-methylbutane, reflecting its methoxy group at the second carbon and methyl branch at the third position of a four-carbon butane backbone . Alternative designations include:
The CAS registry number 62016-49-3 uniquely identifies this compound across chemical databases .
Molecular Architecture
The molecular structure (C₆H₁₄O) features:
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Methoxy group (-OCH₃) at position 2
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Methyl branch (-CH₃) at position 3
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Three additional methyl groups contributing to steric effects
The SMILES notation CC(C)C(C)OC and InChIKey JPUDLQKLSRSRGN-UHFFFAOYSA-N provide unambiguous representations of its connectivity. X-ray crystallography data remains unavailable, but computational models predict a tetrahedral geometry around the oxygen atom .
Physical and Thermodynamic Properties
Experimental Measurements
Reported physical properties exhibit minor inter-source variations:
The 18.1°C discrepancy in boiling points likely stems from differences in purification methods or measurement techniques . The lower density compared to linear ethers (e.g., diethyl ether: 0.713 g/cm³) reflects increased branching reducing molecular packing efficiency .
Synthesis and Reaction Chemistry
Historical Synthesis Routes
Pioneering work by Kropp and Davidson established key methodologies:
Williamson Ether Synthesis (Kropp, 1973 )
Reacting sodium methoxide with 3-methyl-2-butyl bromide:
Yields reached 66% under anhydrous conditions , with purity confirmed by gas chromatography .
Acid-Catalyzed Dehydration (Davidson, 1982 )
Dehydrating 3-methyl-2-butanol with sulfuric acid:
This method produced higher molecular weight byproducts, necessitating fractional distillation .
Modern Optimization
Recent advances employ:
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Phase-transfer catalysis: Improving yield to 78% with tetrabutylammonium bromide
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Microwave-assisted synthesis: Reducing reaction time from 6 hours to 45 minutes
Stereochemical Considerations
The compound exhibits chirality at the methoxy-bearing carbon (C2). The (2R)-enantiomer (PubChem CID 59976470 ) has distinct physicochemical properties:
Racemic mixtures dominate industrial production, while enantiopure forms find use in asymmetric synthesis .
Industrial Applications and Regulatory Status
Current Uses
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Fuel additive: Oxygen content (15.7 wt%) improves combustion efficiency
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Solvent: Low polarity (LogP = 1.68 ) suits resin dissolution
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Chemical intermediate: Alkylation reactions in pharmaceutical synthesis
Global Trade Data
Patent activity spans 14 jurisdictions, primarily covering etherification catalysts .
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